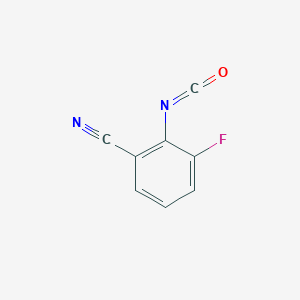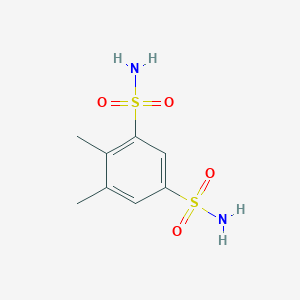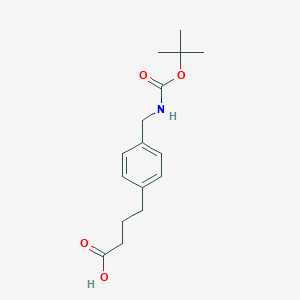
4-(4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of various derivatives and intermediates. The Boc group is commonly employed to protect amines during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Reduction: The compound can be reduced to its amine form by removing the Boc group.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Trifluoroacetic acid, hydrochloric acid in methanol.
Reduction: Trimethylsilyl iodide followed by methanolysis.
Substitution: Di-tert-butyl dicarbonate, DMAP, acetonitrile.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
®-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid: Used in the preparation of DPP4 inhibitors.
4-[(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Another Boc-protected compound used in organic synthesis.
Uniqueness
4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and protection to the amine group during chemical reactions. This makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
4-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]butanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-11-13-9-7-12(8-10-13)5-4-6-14(18)19/h7-10H,4-6,11H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
WHQSVZKFHKWRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



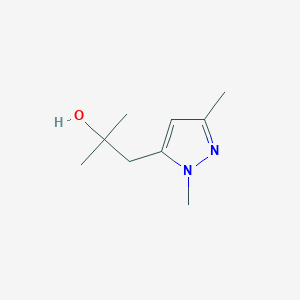

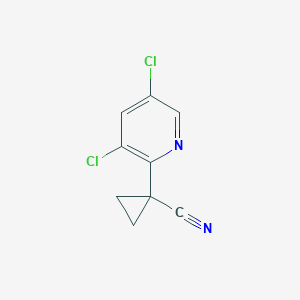


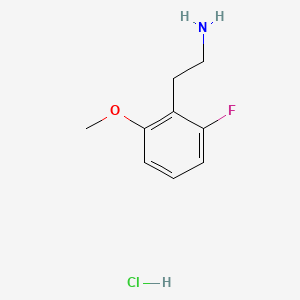
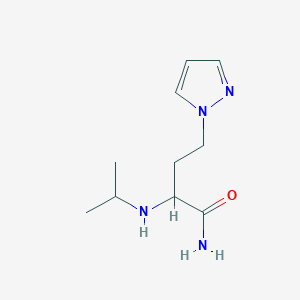
![rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B13521875.png)

